3-(2H-tetrazol-5-il)benzonitrilo

Descripción general

Descripción

3-(2H-tetrazol-5-yl)benzonitrile is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a benzonitrile group attached to the tetrazole ring. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tetrazole derivatives are increasingly recognized for their potential as bioisosteres of carboxylic acids in drug design. They can mimic the properties of carboxylic acids while offering enhanced stability and bioavailability. The following table summarizes some medicinal applications:

| Application Area | Example Compounds | Activity/Effect |

|---|---|---|

| Antihypertensive Drugs | Losartan, Irbesartan | Used to treat high blood pressure |

| Antimicrobial Agents | Various tetrazole derivatives | Show antibacterial and antifungal activities |

| Antitumor Agents | Tetrazole-based compounds | Exhibit cytotoxic effects against cancer cells |

Material Science

The high nitrogen content of tetrazoles makes them suitable for use in energetic materials. They can be utilized in the synthesis of explosives and propellants due to their ability to release energy upon decomposition. Case studies have demonstrated the effectiveness of tetrazole derivatives in developing new materials with enhanced performance characteristics.

Organic Synthesis

3-(2H-tetrazol-5-yl)benzonitrile serves as an intermediate in various organic synthesis processes. It facilitates the formation of complex structures through reactions such as:

- [3+2] Cycloaddition : This reaction allows for the synthesis of substituted tetrazoles from nitriles and sodium azide, yielding high product yields (up to 98%) under optimized conditions.

- Multicomponent Reactions : These reactions enable the synthesis of diverse tetrazole derivatives efficiently, expanding their applicability in drug discovery and development.

Case Study 1: PET Imaging Agents

Research has identified analogues of 3-(2H-tetrazol-5-yl)benzonitrile as candidates for positron emission tomography (PET) imaging agents targeting metabotropic glutamate receptor subtype 5 (mGluR5). One analogue exhibited a binding affinity (Ki = 9.4 nM), demonstrating potential for neurological imaging applications .

Case Study 2: Antimicrobial Activity

A study evaluated various substituted tetrazoles, including those derived from 3-(2H-tetrazol-5-yl)benzonitrile, for antimicrobial activity against several bacterial strains. The results indicated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, showcasing the compound's potential in developing new antibiotics .

Mecanismo De Acción

Target of Action

It is known that tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . For instance, some tetrazole derivatives have been found to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that 3-(2H-tetrazol-5-yl)benzonitrile may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 3-(2H-tetrazol-5-yl)benzonitrile may affect multiple biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 17116, a LogP of 073838, and a topological polar surface area of 782 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it is likely that the compound has diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2H-tetrazol-5-yl)benzonitrile. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Análisis Bioquímico

Biochemical Properties

3-(2H-tetrazol-5-yl)benzonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in 3-(2H-tetrazol-5-yl)benzonitrile can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This property enables 3-(2H-tetrazol-5-yl)benzonitrile to bind to enzyme active sites, potentially inhibiting or modifying their activity. Additionally, the nitrile group can form hydrogen bonds with amino acid residues in proteins, further influencing biochemical interactions.

Cellular Effects

3-(2H-tetrazol-5-yl)benzonitrile has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, 3-(2H-tetrazol-5-yl)benzonitrile may inhibit certain kinases, resulting in changes to phosphorylation patterns and downstream signaling events. These effects can ultimately impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 3-(2H-tetrazol-5-yl)benzonitrile involves its binding interactions with biomolecules. The tetrazole ring can form stable complexes with metal ions, which may be crucial for its activity in enzyme inhibition or activation . Additionally, the nitrile group can interact with nucleophilic sites on proteins, leading to covalent modifications that alter protein function. These interactions can result in changes to gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2H-tetrazol-5-yl)benzonitrile can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods . These degradation products may have different biological activities, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 3-(2H-tetrazol-5-yl)benzonitrile can result in sustained changes to cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 3-(2H-tetrazol-5-yl)benzonitrile in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cell signaling pathways . At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without causing toxicity. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

3-(2H-tetrazol-5-yl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The tetrazole ring can undergo reduction or oxidation reactions, while the nitrile group can be hydrolyzed to form amides or carboxylic acids. These metabolic transformations can influence the compound’s activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, 3-(2H-tetrazol-5-yl)benzonitrile is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes, while specific transporters may facilitate its uptake into cells. Once inside, 3-(2H-tetrazol-5-yl)benzonitrile can localize to various cellular compartments, depending on its interactions with binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity.

Subcellular Localization

The subcellular localization of 3-(2H-tetrazol-5-yl)benzonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 3-(2H-tetrazol-5-yl)benzonitrile is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Métodos De Preparación

The synthesis of 3-(2H-tetrazol-5-yl)benzonitrile can be achieved through various methods. One common synthetic route involves the reaction of benzonitrile with sodium azide in the presence of a suitable catalyst, such as nano-zinc oxide or cobalt oxide, in a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures (120-130°C) for several hours to yield the desired product .

Another method involves the use of microwave-assisted reactions, where primary alcohols or aldehydes are reacted with molecular iodine in the presence of ammonia to form a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with dicyandiamide and sodium azide to form the tetrazole ring .

Análisis De Reacciones Químicas

3-(2H-tetrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common reagents used in these reactions include sodium azide, molecular iodine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

3-(2H-tetrazol-5-yl)benzonitrile can be compared with other tetrazole derivatives, such as:

5-phenyl-1H-tetrazole: Similar in structure but with a phenyl group instead of a benzonitrile group.

Oteseconazole: A tetrazole derivative used as an antifungal agent, which inhibits cytochrome P450 enzymes.

Quilseconazole: Another antifungal tetrazole derivative with similar enzyme inhibition properties.

The uniqueness of 3-(2H-tetrazol-5-yl)benzonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.

Actividad Biológica

3-(2H-tetrazol-5-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Tetrazole derivatives have been widely studied for their diverse biological properties, including antimicrobial, antiviral, and anticancer effects. This article provides a comprehensive overview of the biological activity of 3-(2H-tetrazol-5-yl)benzonitrile, including synthesis methods, mechanisms of action, and relevant case studies.

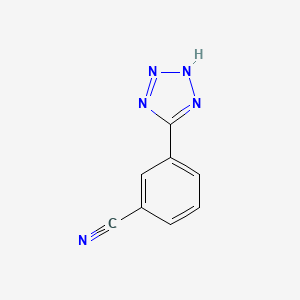

Chemical Structure and Properties

The molecular formula of 3-(2H-tetrazol-5-yl)benzonitrile is C9H7N5, with a molecular weight of 185.19 g/mol. The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological systems.

Synthesis Methods

The synthesis of 3-(2H-tetrazol-5-yl)benzonitrile typically involves the cycloaddition reaction between nitriles and sodium azide under acidic or catalytic conditions. Various methodologies have been reported:

- [3+2] Cycloaddition : This method involves the reaction of benzonitrile with sodium azide in the presence of a catalyst (e.g., cobalt(II) complex), yielding high purity and yield of the tetrazole derivative .

- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance yields significantly, reducing reaction times to mere minutes while maintaining product integrity .

Biological Activity

The biological activity of 3-(2H-tetrazol-5-yl)benzonitrile has been explored in various studies:

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(2H-tetrazol-5-yl)benzonitrile have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies demonstrated inhibition zones indicating effective antimicrobial action .

Antiviral Properties

Tetrazole derivatives have also been investigated for their antiviral capabilities. Preliminary findings suggest that 3-(2H-tetrazol-5-yl)benzonitrile may inhibit viral replication through interference with viral enzymes or host cell pathways involved in viral entry .

Anticancer Activity

Recent studies have highlighted the potential of tetrazole-based compounds in cancer therapy. The mechanism often involves apoptosis induction in cancer cells through the activation of caspases and modulation of cell cycle proteins. Specifically, 3-(2H-tetrazol-5-yl)benzonitrile has shown promise in preliminary assays against various cancer cell lines .

The exact mechanism by which 3-(2H-tetrazol-5-yl)benzonitrile exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be attributed to:

- Receptor Modulation : Binding to specific receptors involved in inflammation or cell proliferation.

- Enzyme Inhibition : Interfering with enzymes critical for microbial survival or viral replication.

- Cell Cycle Disruption : Inducing cell cycle arrest leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of 3-(2H-tetrazol-5-yl)benzonitrile:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa with MIC values <100 µg/mL. |

| Study B | Showed antiviral activity against influenza virus with a reduction in viral load by 70% at a concentration of 50 µM. |

| Study C | Indicated anticancer effects on MCF-7 breast cancer cells with IC50 values around 25 µM through apoptosis induction. |

Propiedades

IUPAC Name |

3-(2H-tetrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUUHOIIHXKYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463286 | |

| Record name | 3-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-33-0 | |

| Record name | 3-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.